LogP Differential of 2-(1H-Benzimidazol-2-yl)-N-butylacetamide vs. Unsubstituted Parent Compound
2-(1H-Benzimidazol-2-yl)-N-butylacetamide exhibits a calculated LogP of 2.86200, compared to −0.0345 for the unsubstituted parent compound 1H-benzimidazole-2-acetamide [1]. This 2.9 log unit differential represents a >600-fold increase in octanol-water partition coefficient, fundamentally altering the compound's behavior in biological membranes and extraction protocols .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.86200 |
| Comparator Or Baseline | 1H-benzimidazole-2-acetamide; LogP = −0.0345 |
| Quantified Difference | ΔLogP = +2.8965 (~600-fold increase in partition coefficient) |
| Conditions | Computational prediction (in silico LogP calculation) |
Why This Matters
This LogP differential directly impacts experimental design for membrane permeability assays, extraction efficiency, and chromatographic retention, making the N-butyl-substituted compound uniquely suited for applications requiring enhanced lipophilicity.
- [1] SIELC Technologies. 1H-Benzimidazole-2-acetamide (CAS 60792-56-5). LogP = −0.0345. View Source
